

Lodoxamide impurity 1-d5 chemical structure and properties

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Compound of Interest

Compound Name: Lodoxamide impurity 1-d5

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Lodoxamide Impurity 1-d5: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of **Lodoxamide Impurity 1-d5**, a deuterated analog of a known Lodoxamide impurity. This document outlines its chemical structure and physicochemical properties, offering a comparative analysis with its non-deuterated counterpart. Detailed, representative experimental protocols for the synthesis and analysis of this impurity are presented to support research and quality control activities. Furthermore, the guide explores the mechanism of action of the parent drug, Lodoxamide, to provide context for the potential biological relevance of its impurities. All quantitative data is summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to enhance comprehension.

Introduction

Lodoxamide is a mast cell stabilizer used in the treatment of allergic conjunctivitis.[1][2] By inhibiting the degranulation of mast cells, Lodoxamide prevents the release of histamine and other inflammatory mediators, thereby mitigating allergic symptoms.[1][2] As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug

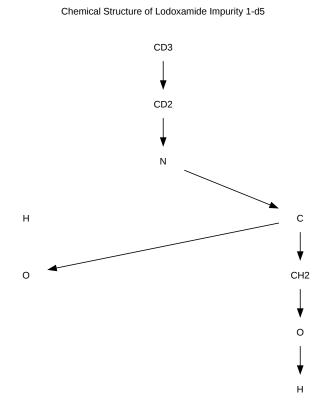


development and manufacturing to ensure safety and efficacy. Lodoxamide Impurity 1 is a known process-related impurity or degradation product. The deuterated version, **Lodoxamide Impurity 1-d5**, serves as an essential analytical standard for pharmacokinetic studies and for sensitive quantification in complex matrices using mass spectrometry. This guide focuses specifically on the chemical structure, properties, and analytical methodologies related to **Lodoxamide Impurity 1-d5**.

Chemical Structure and Physicochemical Properties

Lodoxamide Impurity 1-d5 is systematically named N-Ethyl-d5-2-Hydroxyacetamide. The deuterium labeling is on the ethyl group.

Chemical Structure of **Lodoxamide Impurity 1-d5** (N-Ethyl-d5-2-Hydroxyacetamide)



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Caption: Chemical structure of N-Ethyl-d5-2-Hydroxyacetamide.

Physicochemical Properties

The table below summarizes the key physicochemical properties of **Lodoxamide Impurity 1-d5** and its non-deuterated analog, N-ethyl-2-hydroxyacetamide.

| Property | Lodoxamide Impurity 1-d5 (N-Ethyl-d5-2- Hydroxyacetamide) | N-ethyl-2- hydroxyacetamide |
|---------------------|-----------------------------------------------------------------|--------------------------------|
| Synonyms | N-Ethyl-d5-2- Hydroxyacetamide | N-ethyl-2-hydroxyacetamide |
| Molecular Formula | C4H4D5NO2 | C4H9NO2 |
| Molecular Weight | 108.15 g/mol | 103.12 g/mol |
| CAS Number | Not available | 66223-75-4 |
| Physical Form | White to Off-White Solid | Liquid |
| Melting Point | Not available | 79-82 °C |
| Purity | Typically ≥95% | ≥95% |
| Storage Temperature | Room Temperature | Room Temperature |

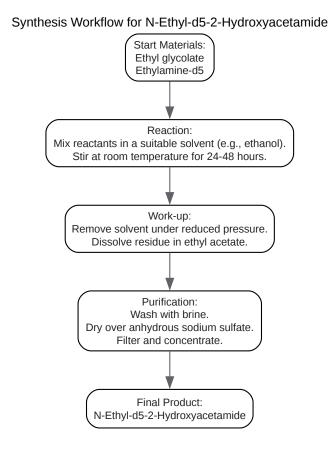
Experimental Protocols

This section provides representative methodologies for the synthesis and analysis of **Lodoxamide Impurity 1-d5**. These protocols are based on general principles of organic synthesis and analytical chemistry and may require optimization for specific laboratory conditions.

Synthesis of N-Ethyl-d5-2-Hydroxyacetamide

The synthesis of N-Ethyl-d5-2-Hydroxyacetamide can be achieved through the amidation of an activated carboxylic acid derivative with deuterated ethylamine. A common method involves the reaction of ethyl glycolate with ethylamine-d5.





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Caption: A representative workflow for the synthesis of N-Ethyl-d5-2-Hydroxyacetamide.

Detailed Methodology:

- Reaction Setup: In a round-bottom flask, dissolve ethyl glycolate (1 equivalent) in ethanol.
 Add ethylamine-d5 (1.2 equivalents) dropwise to the solution while stirring.
- Reaction: Seal the flask and stir the reaction mixture at room temperature for 24 to 48 hours.
 Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Solvent Removal: Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

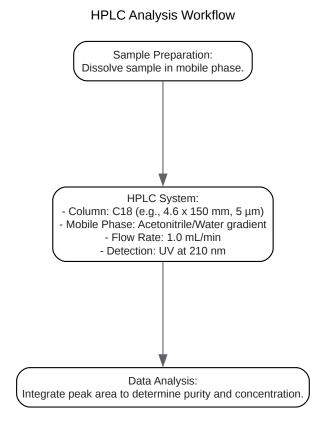


- Extraction: Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
- Drying and Filtration: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter the mixture to remove the drying agent.
- Concentration: Concentrate the filtrate under reduced pressure to obtain the crude N-Ethyld5-2-Hydroxyacetamide.
- Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

Analytical Methods

A reversed-phase HPLC method can be used for the analysis of **Lodoxamide Impurity 1-d5**.





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Caption: A general workflow for the HPLC analysis of **Lodoxamide Impurity 1-d5**.

Detailed HPLC Parameters:



| Parameter | Value |
|--------------------|---------------------------------------|
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 μL |
| Detection | UV at 210 nm |

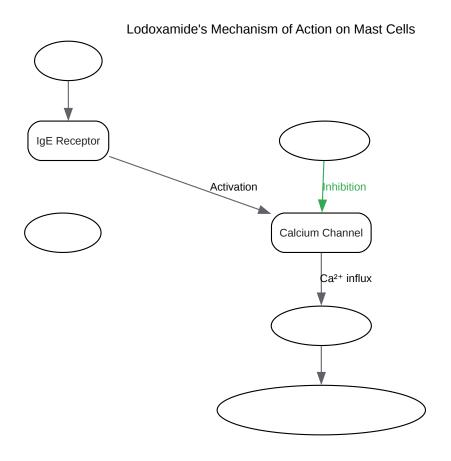
¹H and ¹³C NMR spectroscopy are crucial for the structural confirmation of N-Ethyl-d5-2-Hydroxyacetamide. The absence of signals corresponding to the ethyl protons in the ¹H NMR spectrum and the characteristic splitting pattern in the ¹³C NMR spectrum due to deuterium coupling would confirm the isotopic labeling.

Mass spectrometry is used to confirm the molecular weight of the impurity. For N-Ethyl-d5-2-Hydroxyacetamide, the expected molecular ion peak would be at m/z 109.15 [M+H]⁺ in positive ion mode ESI-MS. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Biological Context: Lodoxamide's Mechanism of Action

To understand the potential significance of any impurity, it is important to consider the mechanism of action of the parent drug. Lodoxamide acts as a mast cell stabilizer.[1] Its primary mechanism is believed to involve the inhibition of calcium influx into mast cells upon antigen stimulation.[2] This stabilization prevents the degranulation of mast cells and the subsequent release of inflammatory mediators like histamine, leukotrienes, and prostaglandins. [1][2]





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Caption: Signaling pathway of Lodoxamide's mast cell stabilization.

While **Lodoxamide Impurity 1-d5** is primarily used as an analytical standard, understanding the parent drug's mechanism provides a framework for assessing the potential biological activity of any related substance.

Conclusion

Lodoxamide Impurity 1-d5 is a critical tool for the analytical support of Lodoxamide drug development and manufacturing. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and representative methods for its synthesis and analysis. The presented information, including structured data tables and clear diagrams, is intended to be a valuable resource for researchers, scientists, and drug development professionals working with Lodoxamide and its related impurities. A thorough understanding



and control of such impurities are paramount to ensuring the quality, safety, and efficacy of the final pharmaceutical product.

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